4-Methylbenzylsulfonyl chloride
Overview
Description
4-Methylbenzylsulfonyl chloride is an organic compound with the molecular formula C8H9ClO2S. It is also known by several other names, including (4-Methylphenyl)methanesulfonyl chloride and p-Tolylmethanesulfonyl chloride . This compound is a sulfonyl chloride derivative, which is often used as a building block in organic synthesis due to its reactivity and versatility.
Preparation Methods
4-Methylbenzylsulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 4-methylbenzyl alcohol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methylbenzylsulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution reactions: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction reactions: It can be reduced to 4-methylbenzylsulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation reactions: Although less common, it can undergo oxidation to form sulfonic acids under specific conditions.
Common reagents used in these reactions include thionyl chloride, pyridine, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonothioate derivatives .
Scientific Research Applications
4-Methylbenzylsulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylbenzylsulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (such as chloride ion) . In biological systems, it may interfere with enzyme activity by modifying active site residues, thereby inhibiting enzyme function .
Comparison with Similar Compounds
4-Methylbenzylsulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Methoxybenzenesulfonyl chloride: Similar in structure but with a methoxy group instead of a methyl group, leading to different reactivity and applications.
4-Fluorobenzenesulfonyl chloride: Contains a fluorine atom, which can influence its reactivity and biological activity.
4-Chlorobenzenesulfonyl chloride: Has a chlorine atom, which can affect its chemical properties and uses.
The uniqueness of this compound lies in its methyl group, which can influence its reactivity and the types of derivatives that can be synthesized from it .
Properties
IUPAC Name |
(4-methylphenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALKUHLLMWYIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383293 | |
Record name | (4-Methylphenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51419-59-1 | |
Record name | (4-Methylphenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methylphenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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